molecular formula C9H10F3NO2 B14063628 Benzenemethanamine, trifluoroacetate CAS No. 90284-71-2

Benzenemethanamine, trifluoroacetate

Cat. No.: B14063628
CAS No.: 90284-71-2
M. Wt: 221.18 g/mol
InChI Key: RYUQZMGIWVNPPE-UHFFFAOYSA-N
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Description

Benzenemethanamine, trifluoroacetate is a chemical compound that combines the properties of benzenemethanamine and trifluoroacetate. This compound is known for its unique chemical structure and properties, making it valuable in various scientific and industrial applications. The trifluoroacetate group imparts distinct characteristics to the compound, enhancing its reactivity and stability.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of benzenemethanamine, trifluoroacetate typically involves the reaction of benzenemethanamine with trifluoroacetic acid. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction can be represented as follows:

[ \text{C}_6\text{H}_5\text{CH}_2\text{NH}_2 + \text{CF}_3\text{COOH} \rightarrow \text{C}_6\text{H}_5\text{CH}_2\text{NH}_2\text{CF}_3\text{COO} ]

Industrial Production Methods

In industrial settings, the production of this compound involves large-scale synthesis using optimized reaction conditions. The process may include the use of catalysts and specific reaction parameters to enhance yield and purity. Industrial production methods focus on efficiency, cost-effectiveness, and environmental sustainability.

Chemical Reactions Analysis

Types of Reactions

Benzenemethanamine, trifluoroacetate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxidized products.

    Reduction: Reduction reactions can convert the compound into reduced forms.

    Substitution: The trifluoroacetate group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

    Substitution: Substitution reactions may involve reagents like halogens or nucleophiles.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield benzenemethanone derivatives, while reduction can produce benzenemethanamine derivatives.

Scientific Research Applications

Benzenemethanamine, trifluoroacetate has a wide range of applications in scientific research, including:

    Chemistry: Used as a reagent in organic synthesis and catalysis.

    Biology: Employed in biochemical assays and as a probe for studying biological processes.

    Medicine: Investigated for potential therapeutic applications and drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of benzenemethanamine, trifluoroacetate involves its interaction with specific molecular targets and pathways. The trifluoroacetate group enhances the compound’s reactivity, allowing it to participate in various chemical reactions. The molecular targets and pathways involved depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

    Benzenemethanamine: Lacks the trifluoroacetate group, resulting in different chemical properties.

    Trifluoroacetic Acid: Contains the trifluoroacetate group but lacks the benzenemethanamine moiety.

Uniqueness

Benzenemethanamine, trifluoroacetate is unique due to the presence of both benzenemethanamine and trifluoroacetate groups. This combination imparts distinct chemical properties, making it valuable for specific applications that require enhanced reactivity and stability.

Properties

CAS No.

90284-71-2

Molecular Formula

C9H10F3NO2

Molecular Weight

221.18 g/mol

IUPAC Name

phenylmethanamine;2,2,2-trifluoroacetic acid

InChI

InChI=1S/C7H9N.C2HF3O2/c8-6-7-4-2-1-3-5-7;3-2(4,5)1(6)7/h1-5H,6,8H2;(H,6,7)

InChI Key

RYUQZMGIWVNPPE-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)CN.C(=O)(C(F)(F)F)O

Origin of Product

United States

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